molecular formula C17H18ClN3O3 B2660368 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine CAS No. 2094470-40-1

3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine

Cat. No.: B2660368
CAS No.: 2094470-40-1
M. Wt: 347.8
InChI Key: DSJULZJELSKDCJ-UHFFFAOYSA-N
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Description

3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the pyridazine ring .

Mechanism of Action

The mechanism of action of 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as:

Uniqueness

What sets 3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

(3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-[3-(2-methoxyethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-7-8-24-14-4-2-3-13(9-14)17(22)21-6-5-12-10-16(18)20-19-15(12)11-21/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJULZJELSKDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)C(=O)N2CCC3=CC(=NN=C3C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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